5-Cyanothiophene-3-carboxylic acid

Description

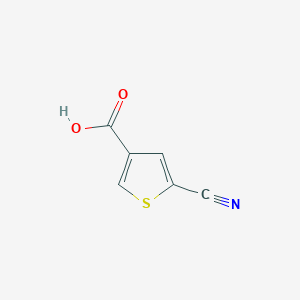

5-Cyanothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a cyano (-CN) group at the 5-position and a carboxylic acid (-COOH) group at the 3-position. This structure confers unique electronic properties due to the electron-withdrawing effects of both substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-cyanothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVSPMNBTVRMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-12-6 | |

| Record name | 5-cyanothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyanothiophene-3-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Cyanothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts acylation conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-Cyanothiophene-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: Research into its derivatives has shown promise in developing new pharmaceuticals.

Industry: It is utilized in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-cyanothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, or other biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorothiophene Carboxylic Acid Derivatives

5-Chlorothiophene-3-carboxylic Acid (CAS 36157-42-3)

- Structure : Thiophene ring with chlorine (-Cl) at position 5 and -COOH at position 3.

- Molecular Formula : C₅H₃ClO₂S

- Molecular Weight : 162.60 g/mol .

- Properties: Chlorine’s electron-withdrawing nature enhances acidity compared to cyano derivatives. Hazardous via inhalation, skin contact, or ingestion .

- Applications : Intermediate in drug synthesis (e.g., Rivaroxaban impurities) .

5-Chlorothiophene-2-carboxylic Acid (CAS 24065-33-6)

- Structure : -Cl at position 5 and -COOH at position 2.

- Key Differences :

*Calculated based on molecular formula C₆H₃NO₂S.

Isoxazole Carboxylic Acid Derivatives

Compounds like 5-(4-Cyanophenyl)-1,2-oxazole-3-carboxylic acid (CAS 1375064-45-1) share functional groups but differ in core heterocycles:

- Structural Contrast :

- Isoxazole ring (O and N atoms) vs. thiophene (S atom).

- Altered aromaticity and dipole moments influence solubility and reactivity.

- Similarity Scores :

Nitrothiophene and Furan Derivatives

highlights 5-nitrothiophene-2-carboxylic acid, used in synthesizing quinoxaline amides. Key differences:

- Nitro (-NO₂) vs. Cyano (-CN): Nitro groups are stronger electron-withdrawing agents, increasing ring electrophilicity. Nitro derivatives are more reactive in nucleophilic aromatic substitution .

Biological Activity

5-Cyanothiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring with a cyano group at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is with a molecular weight of approximately 168.17 g/mol. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens.

- Anticancer Activity : It has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed using standard disc diffusion methods against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 15 | Vancomycin (20 mg/mL) |

| Escherichia coli | 12 | Cefotaxime (20 mg/mL) |

| Pseudomonas aeruginosa | 10 | Cefotaxime (20 mg/mL) |

The compound showed substantial activity against Staphylococcus aureus , indicating its potential as a therapeutic agent for treating infections caused by this pathogen .

Anticancer Activity

This compound was tested against various human cancer cell lines, including colorectal carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast adenocarcinoma (MCF7). The results are presented in Table 2.

| Cell Line | IC50 (μg/mL) |

|---|---|

| HCT116 | 2.01 |

| HEPG2 | 1.28 |

| MCF7 | 1.54 |

The compound exhibited notable cytotoxicity, particularly against HEPG2 cells, suggesting its potential role in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

- Receptor Binding : The cyano group may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the efficacy of various thiophene derivatives, including this compound, against resistant bacterial strains. Results indicated that this compound outperformed several conventional antibiotics in terms of inhibition zones .

- Cytotoxicity Assessment : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple cancer cell lines, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.